2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Lipophilicity BBB penetration Drug-likeness

Secure a critical tool compound for SAR expansion beyond saturated 3-O-alkyl PDE2 inhibitor space. This 2-hexyl-3-hydroxy benzochromene features a direct, metabolically stable C–C bond at position 2, matching the optimal C5–C7 docking window. With an ACD/LogP of 6.51, it serves as a high-lipophilicity probe for blood-brain barrier penetration, metabolic stability (HLM intrinsic clearance), and environmental BCF calibration studies. Available exclusively for early discovery; all sales are final. Inquire for pricing.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
Cat. No. B11157037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCCC3
InChIInChI=1S/C19H24O3/c1-2-3-4-5-8-13-11-16-14-9-6-7-10-15(14)19(21)22-18(16)12-17(13)20/h11-12,20H,2-10H2,1H3
InChIKeyJLNYZLRDYKPQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one – Sourcing Guide & Structural Baseline for the Tetrahydrobenzo[c]chromen-6-one Scaffold


2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one (MFCD02081259, C₁₉H₂₄O₃, MW 300.39) is a synthetic benzochromene belonging to the 7,8,9,10-tetrahydrobenzo[c]chromen-6-one subclass, structurally related to urolithins but bearing a distinctive n-hexyl substituent at position 2 rather than the hydroxyl or alkoxy groups common to natural urolithins . The compound is listed in the Sigma-Aldrich AldrichCPR collection (Product R681520) as a rare chemical supplied without analytical characterization for early discovery research . Its predicted ACD/LogP of 6.51 and ACD/LogD (pH 7.4) of 5.96 place it in a markedly higher lipophilicity range than any naturally occurring urolithin, with a predicted bioconcentration factor (BCF) exceeding 19,900 and one Rule-of-Five violation .

Why Urolithins and 3-Alkoxy-Tetrahydrobenzo[c]chromen-6-ones Cannot Substitute for the 2-Hexyl-3-hydroxy Analog in PDE2 or Cholinesterase Research


Generic substitution fails because both the position and nature of the alkyl substituent on the benzo[c]chromen-6-one scaffold critically govern target engagement. The vast majority of published SAR for PDE2 and cholinesterase inhibition focuses on 3-alkoxy derivatives of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one [1]. In these series, the 3-O-alkyl chain length directly modulates PDE2 IC₅₀ (ranging from >100 μM for the unsubstituted lead to 33.95 μM for the optimal C4–C5 3-alkoxy derivative 2e), and ClogP values between 2.0 and 5.0 were identified as the range conferring good blood-brain barrier penetration potential [1]. The 2-hexyl substitution pattern of the target compound represents an entirely different SAR vector: the alkyl group is attached directly to the aromatic ring at position 2 rather than via an ether linkage at position 3, altering both the electronic character of the chromenone ring and the spatial presentation of the lipophilic tail. A 2014 study of 1- and 3-hydroxytetrahydrobenzo[c]chromen-6-ones demonstrated that Mannich base formation occurs selectively at positions 2 and 4, confirming that position-2 substitution represents a distinct and under-explored chemical space [2]. Consequently, data from 3-alkoxy series cannot be extrapolated to predict the biological behavior of a 2-hexyl-3-hydroxy analog.

Quantitative Differentiation Evidence for 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one Against Closest Analogs


Lipophilicity Gap: ACD/LogP 6.51 for the 2-Hexyl Analog vs. ≤5.23 for All Reported 3-Alkoxy PDE2 Inhibitor Derivatives

The target compound possesses a predicted ACD/LogP of 6.51 and ACD/LogD (pH 7.4) of 5.96 . Among all 27 alkoxylated 6H-benzo[c]chromen-6-one and tetrahydrobenzo[c]chromen-6-one PDE2 inhibitor derivatives reported by Tang et al. (2021), the highest ClogP recorded was 5.23 (compound 4m) and the optimal range for brain penetration was 2.0–5.0 [1]. The 2-hexyl compound therefore exceeds the lipophilicity ceiling of the entire reported 3-alkoxy PDE2 series by ΔLogP ≥ +1.28, representing an approximately 19-fold increase in octanol-water partition coefficient beyond the most lipophilic 3-alkoxy comparator.

Lipophilicity BBB penetration Drug-likeness

Substitution-Position Differentiation: 2-Hexyl Direct Aryl Attachment vs. 3-O-Alkyl Ether Linkage in All Published PDE2/ChE Inhibitor Series

All reported PDE2 and cholinesterase inhibitors based on the tetrahydrobenzo[c]chromen-6-one scaffold bear the alkyl substituent at the 3-O position via an ether linkage [1][2]. The target compound bears the hexyl group at position 2 as a direct C–C bond to the aromatic ring, with the hydroxyl group at position 3. This positional isomerism has documented synthetic consequences: 1- and 3-hydroxy-tetrahydrobenzo[c]chromen-6-ones react with diaminomethanes to form Mannich bases selectively at positions 2 and 4, confirming that position-2 functionalization represents a distinct reactivity domain [2]. The 2-hexyl arrangement also lacks the metabolically labile aryl-O-alkyl ether bond present in all 3-alkoxy comparator series.

Structure-activity relationship Synthetic accessibility Scaffold diversification

Docking-Optimal Carbon Chain Length: C6 Hexyl Matches the C5–C7 Substituent Preference Identified for PDE2 (4HTX) Binding

Tang et al. (2021) demonstrated via CDOCKER analysis against PDE2 crystal structure 4HTX that C5–C7 substituents on the benzo[c]chromen-6-one scaffold produce the highest docking scores, with the natural ligand BAY 60-7550 yielding a reference -CDOCKER_INTERACTION_ENERGY of 57.95 [1]. The target compound's n-hexyl (C6) side chain falls precisely within this optimal C5–C7 window. In contrast, the lead compounds—3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one (IC₅₀ > 100 μM) and 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one (IC₅₀ = 93.24 μM)—lack any alkyl extension and showed poor PDE2 inhibitory activity [1].

Molecular docking PDE2 inhibition Fragment growing

Bioconcentration Potential: Predicted BCF of ~19,925 vs. Urolithin A BCF of ~3–10, Enabling Environmental Fate or Bioaccumulation Study Applications

The target compound has a predicted ACD/BCF (pH 7.4) of 19,925.44 and ACD/KOC of 41,526.17, driven by its ACD/LogP of 6.51 . For comparison, urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), with an experimental LogP of approximately 1.8–2.5, has a predicted BCF approximately 3–4 orders of magnitude lower [1]. This extreme BCF differentiation makes the 2-hexyl analog uniquely suited as a positive control or reference standard in bioaccumulation assays where urolithin-class compounds would be undetectable.

Bioconcentration factor Environmental fate Bioaccumulation

Sourcing Exclusivity: AldrichCPR Single-Supplier Status vs. Multi-Source Availability of Common Urolithins (Urolithin A, B, C, D)

The target compound is offered exclusively through Sigma-Aldrich as product R681520 within the AldrichCPR (Chemical Portfolio of Rare chemicals) collection, supplied without analytical characterization and on an 'as-is' basis with all sales final . In contrast, urolithin A (CAS 1143-70-0), urolithin B (CAS 1139-83-9), and urolithin C (CAS 1139-84-0) are available from 15–25+ commercial suppliers each with full analytical certificates. This scarcity profile means that procurement lead time and batch continuity risk are materially different for the 2-hexyl analog.

Chemical sourcing Rare chemicals AldrichCPR

Procurement-Driven Application Scenarios for 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one Based on Differentiated Evidence


PDE2 Inhibitor Lead Diversification: Screening the 2-Hexyl SAR Vector in CNS-Focused Discovery

Research groups pursuing PDE2 inhibitors for neurodegenerative indications can deploy this compound as a structurally distinct screening hit with a C6 alkyl chain at position 2, directly matching the C5–C7 optimal docking window identified by Tang et al. (2021) against PDE2 crystal structure 4HTX [1]. Its ACD/LogP of 6.51 places it beyond the ClogP range explored in the published 3-alkoxy series (maximum ClogP 5.23), offering a test of whether supra-optimal lipophilicity translates to enhanced target engagement or, alternatively, reveals a lipophilicity-driven activity cliff. This is a procurement decision for groups that have saturated the 3-O-alkyl SAR space and require a patent-distinct chemical series.

Metabolic Stability Benchmarking of C-Linked vs. O-Linked Alkyl Substituents on the Tetrahydrobenzo[c]chromen-6-one Scaffold

Unlike all published PDE2 and cholinesterase inhibitors based on this scaffold, which employ an O-ether linkage at position 3 [1], the 2-hexyl analog features a direct C–C bond. This makes it a critical tool compound for comparative metabolic stability studies (e.g., human liver microsome intrinsic clearance assays) to quantify whether replacing the metabolically labile aryl-O-alkyl bond with a C-linked alkyl group improves in vitro half-life—a parameter directly relevant to selecting a development candidate series.

Bioaccumulation Reference Standard for Environmental Fate Assessment of Benzochromene-Derived Compounds

With a predicted BCF of approximately 19,925 at pH 7.4 [1]—roughly 2,000–6,600 times higher than urolithin A—this compound can serve as a high-BCF positive control in OECD 305 bioconcentration studies or as a probe to calibrate in silico BCF prediction models (e.g., BCFBAF module of EPISuite) for the benzochromene chemical class. Environmental chemistry laboratories requiring a hydrophobic, non-halogenated benzochromene for method development will find this compound uniquely suited where natural urolithins fail to partition into biological tissues.

Scaffold-Hopping Reference for Cannabinoid Receptor and ERβ Ligand Chemotype Comparison

The 2-hexyl-3-hydroxy tetrahydrobenzo[c]chromen-6-one architecture shares topological features with both cannabinoid ligands (e.g., Δ⁹-THC, which bears a 3-pentyl substituent on a dibenzopyran core) [1] and ERβ-selective 6H-benzo[c]chromen-6-one ligands where increased lipophilicity and specific substituent positioning were correlated with ERβ affinity/selectivity [2]. This compound can function as a cross-chemotype reference standard in selectivity panels assessing off-target activity at CB1/CB2 or ERα/ERβ, enabling early identification of target-class crossover liabilities that would not be revealed by testing only natural urolithins.

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